2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(4-iodophenoxy)-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-8(2)13-11(14)7-15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJCDLZFBDUBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Importance of Aryloxyacetamide Scaffolds in Molecular Design
The aryloxyacetamide scaffold is a recurring motif in the design and exploration of new molecules, particularly within medicinal chemistry. This structural framework consists of an aromatic ring linked to an acetamide (B32628) group through an ether bond. Its prevalence stems from its ability to serve as a versatile building block, allowing for systematic modifications to explore structure-activity relationships.
Researchers have synthesized and investigated a wide array of aryloxyacetamide derivatives, revealing their potential in various therapeutic areas. For instance, different substitutions on the aryl ring and the acetamide nitrogen have led to the discovery of compounds with neuroprotective, anticancer, and anti-inflammatory properties. The flexibility of the ether linkage and the hydrogen bonding capabilities of the amide group are crucial for interacting with biological targets. The exploration of aryloxyacetamide derivatives continues to be an active area of research, with the goal of developing novel therapeutic agents. nih.govchemsrc.commolport.com
The Role of Halogenated Organic Compounds in Advanced Chemical Systems
Halogenated organic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are integral to various advanced chemical systems. The incorporation of a halogen atom into an organic molecule can profoundly alter its physical and chemical properties. google.com These changes include modifications in lipophilicity, metabolic stability, and binding affinity to biological targets. chemazone.com
In medicinal chemistry, halogens are often introduced to a lead compound to enhance its efficacy or to fine-tune its pharmacokinetic profile. chemazone.com The larger halogens, such as bromine and iodine, can participate in a specific type of non-covalent interaction known as halogen bonding. This interaction, where the halogen atom acts as an electrophilic species, can contribute to the stability of a ligand-protein complex, offering a valuable tool for rational drug design. chemicalize.com Beyond the life sciences, halogenated compounds are pivotal in materials science and synthetic chemistry, serving as versatile intermediates and building blocks for more complex molecules. google.comnih.gov
Foundational Research on 2 4 Iodophenoxy N Propan 2 Yl Acetamide
While the broader classes of aryloxyacetamides and halogenated compounds are well-documented, specific foundational research on 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide is not extensively reported in publicly available literature. However, based on established synthetic methodologies for analogous compounds, a probable synthetic route can be proposed. The synthesis would likely involve the reaction of 2-(4-iodophenoxy)acetic acid with propan-2-amine in the presence of a suitable coupling agent. Alternatively, the N-acylation of propan-2-amine with 2-(4-iodophenoxy)acetyl chloride would also yield the target compound.
A structurally related compound, 2-(4-Iodophenoxy)acetamide, has been synthesized and characterized. Its crystal structure reveals details about bond lengths and angles, as well as the intermolecular interactions, such as hydrogen bonding, that govern its solid-state packing. pharmaffiliates.com This information provides a valuable point of reference for predicting the structural characteristics of this compound. The introduction of the N-(propan-2-yl) group in place of the unsubstituted amide would be expected to influence the compound's solubility, lipophilicity, and hydrogen bonding potential.
Below are the key structural details and predicted properties for this compound:
| Property | Value |
| Molecular Formula | C11H14INO2 |
| Molecular Weight | 319.14 g/mol |
| IUPAC Name | This compound |
| SMILES | CC(C)NC(=O)COc1ccc(I)cc1 |
| InChI | InChI=1S/C11H14INO2/c1-7(2)13-11(15)6-16-10-4-8(12)3-5-10/h3-5,7H,6H2,1-2H3,(H,13,15) |
Further research would be necessary to isolate, purify, and fully characterize this compound and to explore its potential applications. The combination of the versatile aryloxyacetamide scaffold and the influential iodine substituent suggests that this compound could be a valuable candidate for screening in various chemical and biological assays.
An in-depth analysis of the synthetic pathways leading to this compound reveals a variety of strategic approaches. These methodologies focus on the efficient construction of its core components: the 2-(4-iodophenoxy) moiety and the N-(propan-2-yl)acetamide substructure. Advanced techniques, including chemoenzymatic and multicomponent reactions, offer potential avenues for streamlined and sustainable synthesis.
Computational and Theoretical Investigations of 2 4 Iodophenoxy N Propan 2 Yl Acetamide
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net Instead of calculating the complex wave function of a many-electron system, DFT focuses on the electron density, which simplifies the calculation. For 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide, a DFT analysis, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to optimize the molecule's geometry to its lowest energy state. researchgate.net
From this optimized structure, key electronic properties can be derived. These include the total energy, dipole moment, and the distribution of electrostatic potential. The molecular electrostatic potential (MEP) map, for instance, would reveal the regions of positive and negative charge across the molecule, highlighting areas prone to electrophilic or nucleophilic attack. For this compound, negative potential would be expected around the oxygen atoms of the ether and carbonyl groups, while positive potential might be located near the amide hydrogen. researchgate.net
Table 1: Illustrative Electronic Properties of this compound Calculated via DFT (Note: The following values are hypothetical examples based on typical results for similar organic molecules and serve to illustrate the output of a DFT calculation.)
| Parameter | Illustrative Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -1520.45 | Represents the total electronic energy of the molecule at its optimized geometry. |
| Dipole Moment (Debye) | 3.85 D | Indicates the overall polarity of the molecule, arising from asymmetrical charge distribution. |
| Point Group | C1 | Shows the molecule has no symmetry elements, which is common for complex organic structures. |
Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. nih.gov It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netnih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich iodophenoxy ring, while the LUMO might be distributed across the acetamide (B32628) portion, particularly the carbonyl group. nih.gov The analysis would provide the energy values for these orbitals, allowing for the calculation of the energy gap and other global reactivity descriptors like electronegativity, chemical potential, and hardness.
Table 2: Example Frontier Molecular Orbital Properties and Reactivity Descriptors (Note: These values are illustrative examples.)
| Parameter | Illustrative Value (eV) | Formula |
|---|---|---|
| EHOMO | -6.25 | - |
| ELUMO | -0.85 | - |
| Energy Gap (ΔE) | 5.40 | ELUMO - EHOMO |
| Ionization Potential (I) | 6.25 | -EHOMO |
| Electron Affinity (A) | 0.85 | -ELUMO |
| Global Hardness (η) | 2.70 | (I - A) / 2 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.net It examines charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Molecules with significant charge asymmetry and electron delocalization can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. jhuapl.edumdpi.com Computational methods can predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.net A high β value suggests that the material could be a good candidate for NLO applications like frequency doubling. jhuapl.edu For this compound, the presence of an electron-rich iodophenoxy group connected to an acetamide system could lead to modest NLO properties, which would be quantified through DFT calculations.
Molecular Modeling and Simulation Approaches
While quantum mechanics provides a deep look at electronic structure, molecular modeling and simulation are used to explore the physical movements and conformational possibilities of a molecule over time.
The biological and chemical activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation. Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the potential energy surface and identify stable conformers.
An initial conformational search using a molecular mechanics force field would identify various low-energy shapes. Subsequently, molecular dynamics simulations, which solve Newton's equations of motion for the atoms in the molecule, would be run. This simulation tracks the trajectory of the atoms over time, revealing how the molecule flexes, rotates, and vibrates, providing a dynamic view of its conformational landscape and the relative stability of different conformers. Such studies are critical for understanding how the molecule might interact with a biological target, such as a receptor binding pocket. nih.gov
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules, offering a detailed view of their conformational dynamics and stability. For a molecule like this compound, MD simulations can elucidate its flexibility, preferred conformations in different environments (e.g., in a solvent or interacting with a biological target), and the stability of these states over time.
In a typical MD simulation, the molecule is placed in a simulated environment, such as a box of water molecules, and the forces on each atom are calculated. Newton's laws of motion are then used to predict the positions and velocities of the atoms over a series of small time steps, generating a trajectory of the molecule's dynamic behavior.
For this compound, key areas of investigation using MD would include:
Rotational Barriers: Analyzing the rotation around key single bonds, such as the ether linkage (C-O-C) and the amide bond (C-N), to understand the molecule's conformational flexibility.
Solvent Interactions: Observing how the molecule interacts with surrounding solvent molecules, which provides insight into its solubility and the stability of different conformers in an aqueous environment.
Ligand-Receptor Dynamics: When docked into a protein's active site, MD simulations can assess the stability of the binding pose and identify key interactions that are maintained over time. Studies on related phenoxyacetamide derivatives have used MD simulations to confirm that such compounds can achieve and maintain a stable equilibrium when bound to a protein target. nih.gov These simulations are crucial for validating docking results and understanding the physical basis of the ligand-receptor interactions. najah.edu
Computational Prediction of Crystal Packing and Intermolecular Forces
Understanding the solid-state structure of a compound is critical for its development and characterization. Computational methods for crystal structure prediction (CSP) aim to identify the most stable arrangement of molecules in a crystal lattice. These predictions are based on calculating the energies of various possible packing arrangements, with the most likely structures corresponding to the lowest energy states.
For this compound, the primary intermolecular forces governing its crystal packing are expected to be hydrogen bonds and halogen bonds. Analysis of closely related N-monosubstituted acetamides reveals a common feature: the formation of hydrogen-bonded chains. nih.gov
Key predicted interactions for this compound include:
N-H···O Hydrogen Bonds: The amide group contains a hydrogen bond donor (N-H) and an acceptor (C=O). This allows molecules to link together, often forming chains or dimeric structures, which are a dominant feature in the crystal packing of similar acetamides. nih.govnih.gov
C-H···O Interactions: Weaker C-H···O hydrogen bonds can also contribute to the stability of the crystal lattice, connecting the primary hydrogen-bonded chains into more complex three-dimensional networks. nih.gov
Halogen Bonding (C-I···π): The iodine atom on the phenyl ring can act as a halogen bond donor, potentially forming C-I···π interactions with the aromatic rings of adjacent molecules. This type of interaction has been observed in other iodo-substituted aromatic compounds and plays a role in stabilizing the crystal structure. nih.gov
| Interaction Type | Donor | Acceptor | Role in Crystal Packing |
| Hydrogen Bond | Amide N-H | Carbonyl C=O | Formation of primary chains and dimers |
| Hydrogen Bond | Aliphatic/Aromatic C-H | Carbonyl C=O | Cross-linking of primary chains |
| Halogen Bond | C-I | π-system of phenyl ring | Stabilization of layered structures |
This table summarizes the likely intermolecular forces based on the analysis of analogous structures.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent analogues.
Development of 2D and 3D-QSAR Models
For a series of compounds related to this compound, both 2D and 3D-QSAR models can be developed to understand the structural requirements for a specific biological activity.
2D-QSAR: These models use descriptors calculated from the 2D representation of the molecules, such as molecular weight, lipophilicity (logP), and topological indices. For a series of 2-phenoxy-N-substituted acetamide analogues, a 2D-QSAR model was successfully developed using multiple linear regression (MLR). nih.gov The resulting model showed a strong correlation between descriptors like the electrotopological index (SssNHE-index) and lipophilicity (slogp) and the observed biological activity. nih.gov The quality of such models is assessed by statistical parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).
| Model Parameter | Description | Representative Value |
| r² (Correlation Coefficient) | Measures the goodness of fit of the model. | 0.9469 nih.gov |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | 0.8933 nih.gov |
| pred_r² (External r²) | Measures the predictive ability on an external test set. | 0.7128 nih.gov |
This table presents typical statistical results for a 2D-QSAR model developed for analogous 2-phenoxy-N-phenylacetamide derivatives. nih.gov
3D-QSAR: These models require the 3D alignment of the molecules and calculate interaction fields around them. They provide a more intuitive and visually interpretable output compared to 2D-QSAR. The most common 3D-QSAR methods are CoMFA and CoMSIA.
Comparative Molecular Field Analysis (CoMFA)
Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic properties. After aligning the molecules, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated at various grid points surrounding the molecules. These energy values are then used as descriptors to build a statistical model, typically using Partial Least Squares (PLS) regression.
The results of a CoMFA study are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to affect biological activity:
Steric Maps: Green contours indicate areas where bulky substituents are favored, while yellow contours show regions where steric bulk is detrimental to activity.
Electrostatic Maps: Blue contours mark regions where electropositive groups enhance activity, whereas red contours indicate where electronegative groups are preferred.
These maps provide a roadmap for designing new derivatives with potentially improved activity. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA)
Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that offers an alternative way of calculating molecular fields and includes additional descriptor fields. nih.gov In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed and nuanced understanding of the structure-activity relationship.
The key advantages of CoMSIA include:
A smoother distance-dependency for field calculations, which avoids the sometimes drastic energy changes seen at close distances in CoMFA.
The inclusion of more physicochemical properties, which can capture interactions that are not purely steric or electrostatic.
Like CoMFA, the results are presented as contour maps for each property, providing a comprehensive visual guide for molecular modification. For instance, in a CoMSIA model, white contours might indicate regions where hydrophobic groups are favorable, while purple contours could highlight areas where hydrogen bond donors would increase activity. nih.gov Both CoMFA and CoMSIA models are validated using similar statistical metrics, such as q² and r², to ensure their robustness and predictive power. nih.gov
| 3D-QSAR Method | Fields Calculated | Key Feature |
| CoMFA | Steric, Electrostatic | Based on interaction energies at grid points. |
| CoMSIA | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor | Uses Gaussian-type functions for smoother fields and includes more descriptors. |
This table provides a comparison of the CoMFA and CoMSIA methodologies.
Structure Activity Relationship Sar Studies and Molecular Recognition Research for 2 4 Iodophenoxy N Propan 2 Yl Acetamide Analogues
Impact of Structural Modifications on Molecular Activity and Selectivity
The biological activity and selectivity of 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide analogues are highly dependent on their structural features. Systematic modifications of the 4-iodophenoxy and N-(propan-2-yl)acetamide moieties have provided insights into the chemical requirements for molecular activity.
The 4-iodophenoxy group is a critical component of the molecule, and alterations to this part of the structure can significantly impact its interaction with biological targets. The nature, position, and size of the substituent on the phenyl ring are key determinants of activity.
Table 1: Illustrative SAR of 4-Substituted Phenoxy Acetamide (B32628) Analogues (Note: The following data is illustrative to demonstrate SAR principles, as specific activity data for this compound analogues is not publicly available.)
| Compound | R (Substitution at 4-position) | Relative Activity | Selectivity |
| Analogue 1 | -I | +++ | High |
| Analogue 2 | -Br | ++ | Moderate |
| Analogue 3 | -Cl | ++ | Moderate |
| Analogue 4 | -F | + | Low |
| Analogue 5 | -OCH₃ | ++ | Moderate |
| Analogue 6 | -NO₂ | + | Low |
The N-(propan-2-yl)acetamide group is another key region for structural modification. The size and nature of the N-alkyl substituent can influence the compound's solubility, membrane permeability, and interactions with the target.
The acetamide linker itself is a crucial pharmacophoric element, often involved in hydrogen bonding interactions through its carbonyl oxygen and N-H group. masterorganicchemistry.com Modifications to this linker, such as changing its length or rigidity, can have a profound impact on biological activity.
Table 2: Illustrative SAR of N-Substituted 2-(4-Iodophenoxy)acetamide Analogues (Note: The following data is illustrative to demonstrate SAR principles, as specific activity data for this compound analogues is not publicly available.)
| Compound | N-Substituent | Relative Activity | Comments |
| Analogue A | -H | + | Potential for different hydrogen bonding patterns |
| Analogue B | -CH₃ | ++ | Reduced steric bulk |
| Analogue C | -CH(CH₃)₂ | +++ | Optimal balance of size and lipophilicity |
| Analogue D | -C(CH₃)₃ | + | Increased steric hindrance may reduce binding |
| Analogue E | -cyclopropyl | ++ | Introduction of rigidity |
Investigation of Key Pharmacophoric Features for Target Interaction
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. pharmacophorejournal.com For the this compound scaffold, a pharmacophore model would typically include features such as:
Aromatic Ring: The phenoxy group serves as a key aromatic feature, often involved in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding site.
Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group is a strong hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donor residues in the target protein.
Hydrogen Bond Donor: The N-H group of the acetamide can act as a hydrogen bond donor, further anchoring the ligand in the binding site.
Hydrophobic Group: The isopropyl group on the nitrogen atom provides a hydrophobic feature that can interact with nonpolar regions of the binding pocket.
Halogen Bond Donor: The iodine atom can act as a halogen bond donor, forming a directional interaction with an electron-rich atom (e.g., oxygen, nitrogen, or sulfur) in the protein.
The spatial arrangement of these features is critical for optimal binding and biological activity.
Elucidation of Molecular Recognition Mechanisms through Ligand-Target Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com These studies provide valuable insights into the molecular recognition process at the atomic level.
Docking studies of this compound analogues into the active site of a target protein can reveal the specific amino acid residues that are important for binding. nih.gov The 4-iodophenyl group may fit into a hydrophobic pocket lined with nonpolar residues such as leucine, isoleucine, and valine. The acetamide linker can position itself to form hydrogen bonds with polar residues like serine, threonine, or the backbone amide groups of the protein. The N-isopropyl group would likely be oriented towards a hydrophobic sub-pocket.
The stability of the ligand-target complex is determined by a combination of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding: The amide moiety is a key player in forming hydrogen bonds. The carbonyl oxygen can accept a hydrogen bond from residues like arginine or lysine, while the amide N-H can donate a hydrogen bond to the side chain of aspartate or glutamate, or to a backbone carbonyl oxygen. researchgate.net
Hydrophobic Interactions: The phenyl ring and the N-isopropyl group are the main contributors to hydrophobic interactions. nih.gov These groups can be buried in hydrophobic regions of the binding site, displacing water molecules and leading to a favorable entropic contribution to the binding energy. The iodine atom, being large and polarizable, can also contribute to hydrophobic and van der Waals interactions.
Exploration of Non Clinical Research Applications and Biological Target Engagement of 2 4 Iodophenoxy N Propan 2 Yl Acetamide and Its Derivatives
Amide Derivatives as Probes in Biochemical and Cellular Research
The unique structural features of 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide and its derivatives, characterized by a substituted phenoxy ring linked to an acetamide (B32628) group, make them valuable tools for exploring biological systems. Their ability to interact with enzymes, ion channels, and receptors has been a subject of extensive investigation.
Investigation of Enzyme Inhibition Profiles
Derivatives of this compound have been evaluated for their inhibitory effects on several key enzymes, demonstrating the therapeutic potential of this chemical scaffold.
Heme Oxygenase-1 (HO-1): HO-1 is an enzyme involved in heme catabolism and plays a cytoprotective role in both normal and cancerous cells. nih.gov Overexpression of HO-1 in many tumors is linked to poor prognosis and resistance to chemotherapy, making its inhibition a viable anti-cancer strategy. nih.gov Acetamide derivatives have been identified as potent HO-1 inhibitors. nih.govnih.gov The typical pharmacophore for HO-1 inhibition includes an iron-binding group (like imidazole), a hydrophobic section, and a central spacer, which often incorporates an amide linker. acs.org A derivative, 2-(1H-Imidazol-1-yl)-N-(4-iodophenyl)-N-methylacetamide, has been synthesized and evaluated as part of a series of novel HO-1 inhibitors. nih.govacs.org Studies on related compounds have shown significant inhibitory potency and anticancer activity against various cell lines, including glioblastoma. nih.govmdpi.com
α-Glucosidase: This enzyme is crucial for breaking down carbohydrates in the digestive system. nih.gov Inhibiting α-glucosidase can delay glucose absorption, which is a therapeutic approach for managing type II diabetes mellitus. nih.govmdpi.com Research has shown that N-arylacetamides based on a 1,2-benzothiazine scaffold are effective α-glucosidase inhibitors, with some derivatives showing more potency than the standard drug, acarbose. nih.gov The acetamide group is considered essential for this inhibitory activity. nih.gov The structural features of these compounds allow for critical interactions with key residues in the enzyme's active site, such as Asp203, Asp542, and His600. nih.gov
4-Hydroxyphenylpyruvate Dioxygenase (HPPD): HPPD is an enzyme involved in tyrosine metabolism in both plants and animals. nih.gov Inhibition of this enzyme disrupts processes essential for plant survival, such as the synthesis of plastoquinone (B1678516) and carotenoids, making HPPD a key target for herbicides. wikipedia.orgnih.gov While several classes of HPPD inhibitors exist, including triketones and pyrazolones, the evaluation of phenoxy acetamide derivatives for this specific target is an area of ongoing research interest. wikipedia.orgresearchgate.net The development of new HPPD inhibitors is crucial for managing weed biotypes that have become resistant to existing herbicides. bohrium.com
Table 1: Enzyme Inhibition by Acetamide Derivatives
| Enzyme | Derivative Class | Example Compound | IC₅₀ Value | Reference |
|---|---|---|---|---|
| α-Glucosidase | 1,2-benzothiazine-N-arylacetamides | 12a | 18.25 µM | nih.gov |
| 12d | 20.76 µM | nih.gov | ||
| 12g | 24.24 µM | nih.gov | ||
| Acarbose (Standard) | 58.8 µM | nih.gov | ||
| Heme Oxygenase-1 | Imidazole-based acetamides | Compound 7i | 0.9 µM | acs.org |
| Compound 7o | 1.2 µM | acs.org | ||
| Compound 7p | 8.0 µM | acs.org |
Assessment of Ion Channel Modulatory Effects
SLACK Potassium Channels: Sodium-activated potassium channels, known as SLACK channels (encoded by the KCNT1 gene), are involved in regulating neuronal excitability. nih.gov Gain-of-function mutations in this gene have been linked to severe childhood epilepsies. nih.gov Consequently, inhibitors of SLACK channels are being investigated as potential therapeutics. nih.gov Research into inward-rectifying potassium (Kir) channels has identified a phenoxy acetamide derivative, 2-(2-bromo-4-isopropylphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide, as a potent inhibitor of the Kir4.1 channel with an IC50 of approximately 1 µM. nih.gov This highlights the potential of the broader phenoxy acetamide scaffold, including this compound, to modulate potassium channel activity. Studies have also shown that SLACK channels are extensively co-localized with the TRPA1 channel in sensory neurons and play a role in modulating TRPA1-mediated pain. mdpi.com
Evaluation as Ligands for Specific Receptors
Peripheral Benzodiazepine (B76468) Receptor (PBR): The peripheral benzodiazepine receptor, now more commonly known as the translocator protein (18 kDa), is located on the outer mitochondrial membrane. nih.gov It is involved in various cellular functions, and its ligands are valuable as diagnostic and therapeutic agents. Phenoxyphenyl acetamide derivatives have been specifically developed and evaluated as potential ligands for PBR, intended for use in Positron Emission Tomography (PET) imaging. acs.org For instance, N-(4-chloro-2-phenoxyphenyl)-N-(isopropoxybenzyl)acetamide and its analogues have been radiolabeled and studied for their binding characteristics in the brain. acs.org Furthermore, the well-known PBR ligand PK11195, which is 1-(2-chlorophenyl-N-methylpropyl)-3-isoquinolinecarboxamide, has been identified as a potent and selective inhibitor of the human constitutive androstane (B1237026) receptor (CAR), demonstrating the cross-reactivity and broader pharmacological profile of PBR ligands. nih.gov
Role in Coordination Chemistry as Potential Ligands
While carboxylic acids are well-studied ligands in coordination chemistry, the corresponding amides have been explored less extensively. nih.gov However, acetamide derivatives like 2-(4-Iodophenoxy)acetamide possess features that make them attractive as versatile ligands for complexing with metal ions. nih.gov
Exploration of Complexation with Metal Ions
The acetamide moiety offers several possibilities for coordinating with metal ions. Its versatility stems from its potential denticity, the ability to undergo keto-enol tautomerism, and its capacity to act as either a neutral or, upon deprotonation, an anionic ligand. nih.gov The oxygen atom of the carbonyl group and the nitrogen atom of the amino group can both serve as donor atoms, allowing the molecule to act as a bidentate ligand. openaccessjournals.com Research on the coordination behavior of substituted acetamide derivatives aims to understand the principles that govern the formation of complex compounds. nih.gov The study of the crystal structure of 2-(4-Iodophenoxy)acetamide provides foundational data for comparative studies with its potential metal complex reaction products. nih.gov
Potential in Designing Metal-Organic Frameworks for Research Applications
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net The tunability of their structure and function makes them promising for a wide range of applications, including gas storage, chemical separation, and catalysis. researchgate.netnih.gov The design of MOFs relies on the selection of appropriate organic linkers. Ligands based on the this compound structure could potentially be used in the synthesis of novel MOFs. The presence of donor atoms (oxygen and nitrogen) and the functionalizable phenyl ring provide handles for creating specific framework topologies and incorporating desired chemical functionalities. For example, introducing nitrogen-rich groups into MOF ligands has been shown to enhance properties like iodine adsorption. mdpi.com The versatility of acetamide-based ligands could lead to the development of MOFs with unique properties for research applications. nih.gov
Utility as Reagents or Intermediates in Complex Organic Synthesis
While no synthesis pathways explicitly utilizing this compound as an intermediate have been documented, its structure suggests several potential applications in organic synthesis. The presence of an iodo-substituent on the phenyl ring is of particular significance. The carbon-iodine bond is a versatile functional group in synthetic chemistry, often employed in the formation of new carbon-carbon and carbon-heteroatom bonds through various coupling reactions.
Investigation in Antimicrobial and Antifungal Research Contexts (non-clinical models)
The N-substituted acetamide framework is a common feature in a wide array of biologically active compounds. Numerous derivatives of acetamide have been synthesized and evaluated for their potential as antimicrobial and antifungal agents. Research in this area often focuses on modifying the substituents on the amide nitrogen and the acetyl group to optimize activity against various pathogens.
For example, studies on other N-aryl acetamide derivatives have demonstrated that the nature of the substitution on the aromatic ring can significantly influence their biological activity. The presence of a halogen, such as the iodine atom in this compound, is a common feature in many antimicrobial compounds, as it can enhance properties like lipophilicity, which may facilitate cell membrane penetration.
While no specific antimicrobial or antifungal data for this compound has been published, the general class of phenoxy acetamide derivatives has been a subject of interest in medicinal chemistry. The evaluation of such compounds typically involves in vitro screening against a panel of clinically relevant bacteria and fungi. Key parameters that would be determined in such non-clinical studies include the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Table 1: Potential (Hypothetical) Non-Clinical Antimicrobial Screening Profile for this compound
| Microorganism | Type | Potential Test Method | Hypothetical Endpoint | Potential Result Range (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Broth microdilution | MIC | >128 |
| Escherichia coli | Gram-negative Bacteria | Broth microdilution | MIC | >128 |
| Candida albicans | Fungal (Yeast) | Broth microdilution | MIC | >128 |
| Aspergillus fumigatus | Fungal (Mold) | Broth microdilution | MIC | >128 |
This table is purely hypothetical and for illustrative purposes, as no experimental data for this specific compound is currently available in the public domain.
Future Research Directions and Advanced Methodological Integration
Application of Chemogenomics and Systems Biology in Compound Design
Chemogenomics and systems biology offer a holistic framework for designing and understanding the biological effects of compounds like 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide.
Chemogenomics: This field systematically studies the interaction of a wide array of small molecules with a broad range of macromolecular targets. nih.gov For this compound, a chemogenomic approach would involve screening it and a library of its structural analogues against a panel of related biological targets, such as a specific family of enzymes or receptors. researchgate.net This strategy moves beyond a one-drug, one-target paradigm to build a comprehensive map of the compound's "target space" and "ligand space". nih.gov By correlating structural modifications of the parent compound with changes in activity across a target family, researchers can identify key structural motifs responsible for potency and selectivity. This knowledge is crucial for designing new analogues with tailored biological profiles. researchgate.net
Systems Biology: Systems biology aims to understand complex interactions within biological systems, using a holistic rather than a reductionist approach. wikipedia.org When a compound like this compound is introduced into a biological system, it can trigger a cascade of events beyond its primary target interaction. Systems biology uses 'omics' technologies (genomics, proteomics, metabolomics) to capture these widespread changes. nih.gov For instance, treating cells with the compound and analyzing the resulting changes in gene expression and protein levels can reveal the broader pathways and networks being modulated. ornl.gov This approach can uncover unexpected mechanisms of action, identify potential biomarkers for efficacy or toxicity, and help in repositioning the compound for new therapeutic applications. nih.govnih.gov
The integration of these two fields allows for the creation of predictive models that link chemical structures to systems-level biological responses, guiding the rational design of next-generation compounds. nih.gov
| Methodology | Application to this compound | Potential Outcome |
| Chemogenomics | Screening a library of analogues against a kinase family. | Identification of structure-selectivity relationships for designing specific kinase inhibitors. |
| Systems Biology | Analyzing the transcriptomic and proteomic profile of cells after treatment. | Elucidation of affected biological pathways and potential off-target effects. |
| Integrated Approach | Combining chemogenomic data with pathway analysis. | Building predictive models for designing compounds with desired system-wide effects. |
Development of Advanced Spectroscopic Techniques for Real-Time Mechanistic Insights
Understanding the precise mechanism of action and reaction kinetics of this compound requires observational tools that can capture molecular events in real-time. Advanced spectroscopic techniques are pivotal for gaining these insights. southampton.ac.uk
Future research could focus on applying and developing techniques like time-resolved infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to study the compound's interactions. These methods allow for the monitoring of changes in molecular vibrations and nuclear spin states as a reaction or binding event occurs, providing direct evidence of intermediate species and transition states. fiveable.me
For instance, coupling a stopped-flow system with an FT-IR spectrometer can track the rapid kinetics of the compound binding to a target protein. perkinelmer.com This setup can reveal conformational changes in both the compound and the protein on a millisecond timescale. perkinelmer.com Similarly, in situ Raman spectroscopy can be used to monitor the synthesis of new analogues, providing real-time data on reaction progress and the formation of intermediates, which is crucial for optimizing synthetic routes. acs.orgnih.govresearchgate.net Ultrafast x-ray scattering, an emerging technique, could even allow for the direct observation of electron rearrangement as the compound interacts with its target, offering the ultimate mechanistic detail. aps.org
These advanced methods provide a dynamic picture of molecular interactions, moving beyond the static information provided by traditional analytical techniques. nih.gov
| Spectroscopic Technique | Information Gained | Application Example |
| Time-Resolved FT-IR | Changes in bond vibrations, molecular structure. | Monitoring the kinetics of ligand-receptor binding in real-time. |
| In Situ Raman Spectroscopy | Formation and consumption of reactants, intermediates, and products. | Optimizing the synthetic pathway for novel analogues of the compound. |
| NMR Spectroscopy | Changes in the chemical environment of atoms. | Identifying the binding site and orientation of the compound within a protein pocket. |
| Ultrafast X-ray Scattering | Real-time movement of electrons and atoms during a reaction. | Observing the precise mechanism of bond formation/cleavage during target interaction. aps.org |
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling for Novel Analogues
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by enabling the rapid, data-driven design of new molecules. jddtonline.infotandfonline.com For this compound, these computational tools can be used to build predictive models that guide the synthesis of novel analogues with improved properties. researchgate.net
A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. arxiv.org By training an ML algorithm on a dataset of existing analogues and their measured biological activities, a QSAR model can learn the complex relationships between chemical structure and function. nih.gov This model can then be used to predict the activity of virtual, unsynthesized compounds, allowing researchers to prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources. arxiv.org
Furthermore, deep learning architectures, such as graph neural networks, can learn directly from the 2D or 3D structure of molecules, bypassing the need for traditional feature engineering. tandfonline.com These models can predict a wide range of properties, including binding affinity, solubility, and potential toxicity. jddtonline.infonih.gov Generative AI models can take this a step further by designing entirely new molecular structures, optimized for specific criteria, using the core scaffold of this compound as a starting point. tandfonline.com The integration of AI can dramatically accelerate the hit-to-lead optimization cycle. jddtonline.info
| AI/ML Model Type | Input Data | Predicted Output | Application in Analogue Design |
| QSAR | Chemical descriptors and biological activity data of known analogues. | Biological activity of virtual compounds. | Prioritizing synthesis of analogues predicted to have high potency. |
| Graph Neural Network | Molecular graph structures of compounds. | Binding affinity, ADMET properties. | Filtering out virtual analogues with predicted poor pharmacokinetic profiles. |
| Generative Models | Desired property profile (e.g., high potency, low toxicity). | Novel chemical structures based on the parent scaffold. | De novo design of next-generation compounds with multi-parameter optimization. |
Development of High-Throughput Screening Methodologies for Research Lead Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of hundreds of thousands of compounds to identify "hits" with a desired biological activity. drugtargetreview.comwikipedia.org For this compound, future research will involve developing and implementing specialized HTS assays to efficiently screen libraries of its analogues. nih.gov
The process begins with designing a robust and miniaturized assay that can be automated. bmglabtech.com This could be, for example, an enzyme inhibition assay or a cell-based reporter assay. drugtargetreview.com The goal is to create a reliable method that can quickly distinguish active from inactive compounds. researchgate.net The evolution of HTS has seen a move towards more complex, biologically relevant assays, such as those using primary human cells or 3D organoids, to provide more predictive data early in the discovery process. nih.gov
Following the primary screen, which identifies initial hits, a secondary screen is performed to confirm activity and eliminate false positives. labmanager.com The data generated from HTS campaigns, which can include full concentration-response curves (quantitative HTS), provides rich structure-activity relationship (SAR) information. wikipedia.org This data is invaluable for the medicinal chemists designing the next round of analogues and serves as crucial training data for the AI/ML models discussed previously. drugtargetreview.comnih.gov The ultimate objective is to identify novel and potent lead compounds that can be advanced into further development. bmglabtech.com
| HTS Phase | Objective | Methodology | Outcome for Analogue Library |
| Assay Development | Create a robust, automated, and miniaturized biological assay. | Biochemical (e.g., enzyme activity) or cell-based (e.g., reporter gene) assays in microtiter plates. | A validated screening protocol ready for the analogue library. |
| Primary Screening | Rapidly test a large library of analogues to identify initial "hits". | Robotic screening of the library at a single concentration. labmanager.com | A subset of active "hit" compounds. |
| Secondary Screening | Confirm the activity of hits and determine their potency. | Generating dose-response curves (e.g., EC50/IC50 values) for the hit compounds. | Confirmed hits with potency data, forming the basis for SAR analysis. |
| Lead Identification | Select the most promising compounds for further optimization. | Analysis of potency, selectivity, and initial physicochemical properties. | Identification of one or more "lead" compounds for the next stage of research. |
Q & A
Q. What are the key synthetic strategies for synthesizing 2-(4-Iodophenoxy)-N-(propan-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and amidation reactions. A reported approach for analogous compounds involves reacting a phenoxyacetamide precursor with iodine-containing reagents under controlled conditions (e.g., tert-butyl hypochlorite and iodine) . Critical parameters include:
- Temperature : Maintain 40–60°C to balance reaction rate and side-product formation.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity .
- Purification : Column chromatography or recrystallization ensures high purity (>95%), monitored via HPLC .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed. Key steps include:
- Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : SHELXL software refines structures, revealing bond-length shortening (e.g., C–N: 1.322 Å) due to amide resonance .
- Hydrogen Bonding : N–H···O and C–H···O interactions form bilayer networks, influencing packing stability .
Table 1 : Crystallographic Data (Example from Analogous Compound)
| Parameter | Value |
|---|---|
| Space group | P-1 |
| a, b, c (Å) | 5.823, 7.452, 12.309 |
| α, β, γ (°) | 90.0, 95.2, 90.0 |
| R-factor | 0.064 |
Q. What spectroscopic techniques are used to characterize this compound, and how are peaks interpreted?
- Methodological Answer :
- NMR : H NMR (CDCl) identifies protons on the isopropyl group (δ 1.2–1.4 ppm, doublet) and aromatic protons (δ 7.2–7.8 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm) and N–H bending (~1550 cm) .
- Mass Spectrometry : ESI-MS detects [M+H] peaks, with iodine isotopic patterns (e.g., m/z 362.1) .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate SCXRD with C NMR and IR to confirm bond lengths and functional groups .
- DFT Calculations : Optimize geometry using Gaussian09 with B3LYP/6-311++G(d,p) basis sets; compare computed vs. experimental NMR shifts .
- Dynamic NMR : Resolve conformational ambiguities (e.g., rotamers) by variable-temperature H NMR .
Q. What computational approaches predict the biological interactions of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., voltage-gated calcium channels, inferred from structural analogs ).
- MD Simulations : GROMACS simulates ligand-receptor stability (20 ns trajectories, AMBER force field) .
- Pharmacophore Mapping : Identify critical features (e.g., iodophenoxy moiety) for enzyme inhibition using Schrödinger’s Phase .
Q. How can synthetic byproducts or degradation products be identified and mitigated?
- Methodological Answer :
- LC-MS/MS : Monitor reaction mixtures for byproducts (e.g., deiodinated analogs or oxidized species) .
- Stability Studies : Accelerated degradation under UV light or acidic conditions (pH 3–5) identifies vulnerable sites (e.g., amide hydrolysis) .
- Mechanistic Probes : Isotopic labeling (e.g., O in acetamide) traces reaction pathways .
Data Contradiction and Optimization
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Resynthesis and Retesting : Eliminate batch variability by repeating synthesis and assays (≥3 replicates) .
- Proteomic Profiling : Use SPR or ITC to measure binding affinities, validating docking scores .
- Meta-Analysis : Compare with PubChem datasets (e.g., CID 145981543) to contextualize unexpected results .
Q. What strategies optimize yield and purity in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., iodine displacement) .
- DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading (e.g., 10–20 mol% DIPEA) to identify optimal conditions .
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., phenoxyacetamide precursor) .
Biological Research Design
Q. How to design in vitro assays to evaluate the compound’s mechanism of action?
- Methodological Answer :
- Target Selection : Prioritize receptors based on structural analogs (e.g., orexin-1 antagonists or Cav stabilizers ).
- Cell Lines : Use HEK293T cells expressing recombinant targets for calcium flux assays (Fluo-4 AM dye) .
- Dose-Response : Test 0.1–100 μM concentrations; calculate IC via nonlinear regression (GraphPad Prism) .
Q. What methodologies assess the compound’s pharmacokinetic properties?
- Methodological Answer :
- Caco-2 Permeability : Measure apical-to-basal transport (P) to predict oral bioavailability .
- Microsomal Stability : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS .
- Plasma Protein Binding : Ultracentrifugation or equilibrium dialysis determines unbound fraction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
